



Unveiling the Molecular Architecture of Euphroside: A Technical Guide

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Compound of Interest		
Compound Name:	Euphroside	
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Abstract

Euphroside, an iridoid glucoside, has garnered interest within the scientific community for its potential biological activities. A comprehensive understanding of its chemical structure and stereochemistry is paramount for any further investigation into its medicinal properties and for the development of synthetic analogues. This technical guide provides an in-depth overview of the structural elucidation of **Euphroside**, presenting its chemical and physical properties, detailed experimental protocols for its isolation and characterization, and a thorough analysis of its stereochemical configuration.

Chemical Structure and Properties

Euphroside is a monoterpenoid belonging to the iridoid class of natural products, characterized by a cyclopentanopyran skeleton. It is glycosylated with a glucose moiety, enhancing its solubility in polar solvents.

IUPAC Name: (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde[1]

Molecular Formula: C₁₆H₂₄O₁₀[1]



Molecular Weight: 376.36 g/mol [1]

The structure of **Euphroside** incorporates several chiral centers, leading to a specific threedimensional arrangement of its atoms. The stereochemistry has been determined through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and is crucial for its biological function.

Table 1: Physicochemical Properties of Euphroside

Property	Value	Source
Molecular Formula	C16H24O10	PubChem[1]
Molecular Weight	376.36 g/mol	PubChem[1]
IUPAC Name	(1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde	PubChem[1]
CAS Number	76994-07-5	PubChem[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of **Euphroside** was elucidated primarily through the use of ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants provide detailed information about the connectivity and spatial arrangement of the atoms within the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Euphroside** in CD₃OD



Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ), Multiplicity (J in Hz)
Aglycone		
1	94.2	5.85 (d, J=6.0)
3	152.3	7.45 (s)
4	110.1	
5	29.8	2.75 (m)
6	42.5	2.05 (m), 2.25 (m)
7	78.1	4.15 (dd, J=8.0, 6.0)
8	72.9	
9	58.1	2.80 (m)
10	22.8	1.15 (s)
11	169.5	9.20 (s)
Glucose		
1'	99.8	4.65 (d, J=7.8)
2'	74.5	3.20 (m)
3'	77.8	3.35 (m)
4'	71.5	3.25 (m)
5'	78.2	3.30 (m)
6'	62.7	3.65 (m), 3.85 (m)

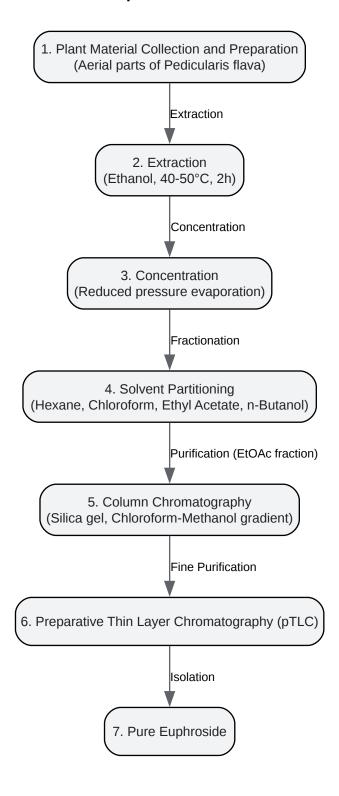
Data sourced from Gantsetseg et al. (2017).

Experimental Protocols Isolation of Euphroside from Pedicularis flava



The following protocol is a generalized procedure based on the methods reported for the isolation of iridoid glucosides from plant material.

Diagram 1: Experimental Workflow for **Euphroside** Isolation



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Caption: Workflow for the isolation of **Euphroside**.

Methodology:

- Plant Material: The aerial parts of Pedicularis flava were collected, dried, and ground into a fine powder.
- Extraction: The powdered plant material was extracted with ethanol at a temperature of 40-50°C for 2 hours.
- Concentration: The ethanolic extract was filtered and concentrated under reduced pressure using a rotary evaporator.
- Solvent Partitioning: The concentrated extract was suspended in a water-ethanol solution and successively partitioned with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol.
- Column Chromatography: The ethyl acetate fraction, which is enriched with iridoid glucosides, was subjected to column chromatography on a silica gel stationary phase. The column was eluted with a gradient of chloroform and methanol.
- Preparative Thin Layer Chromatography (pTLC): Fractions containing Euphroside, as
 identified by TLC analysis, were further purified by pTLC to yield the pure compound.

NMR Spectroscopic Analysis

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

Sample Preparation: A sample of pure **Euphroside** was dissolved in deuterated methanol (CD₃OD).

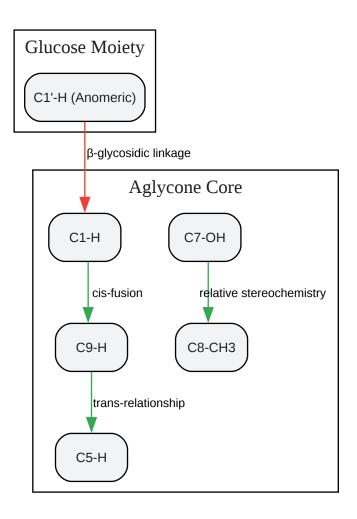
Data Acquisition: Standard pulse sequences were used to acquire ¹D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Stereochemistry



The relative and absolute stereochemistry of **Euphroside** is critical to its identity and biological activity. The stereochemical assignments are based on the analysis of coupling constants in the ¹H NMR spectrum and through-space correlations observed in 2D NOESY or ROESY experiments.

Diagram 2: Key Stereochemical Relationships in **Euphroside**



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Caption: Stereochemical relationships in **Euphroside**.

The cis-fusion of the cyclopentane and pyran rings is a characteristic feature of many iridoids. The β -glycosidic linkage between the glucose unit and the aglycone at the C1 position is determined by the large coupling constant (J \approx 7-8 Hz) of the anomeric proton (H-1'). The relative stereochemistry of the substituents on the cyclopentane ring is established through



detailed analysis of 2D NMR data, particularly NOESY/ROESY experiments which reveal through-space proximity of protons.

Conclusion

The chemical structure and stereochemistry of **Euphroside** have been unequivocally established through a combination of isolation techniques and comprehensive spectroscopic analysis, primarily NMR. The data and protocols presented in this guide provide a foundational resource for researchers engaged in the study of this and related iridoid glucosides, facilitating further research into their biological activities and potential therapeutic applications.

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References

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